molecular formula C13H13NO4 B1616071 2-(Oxan-2-yloxy)isoindole-1,3-dione CAS No. 6584-60-7

2-(Oxan-2-yloxy)isoindole-1,3-dione

Cat. No. B1616071
CAS RN: 6584-60-7
M. Wt: 247.25 g/mol
InChI Key: HCTSKKKGJQTHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-2-yloxy)isoindole-1,3-dione is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Oxan-2-yloxy)isoindole-1,3-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Oxan-2-yloxy)isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxan-2-yloxy)isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6584-60-7

Product Name

2-(Oxan-2-yloxy)isoindole-1,3-dione

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-(oxan-2-yloxy)isoindole-1,3-dione

InChI

InChI=1S/C13H13NO4/c15-12-9-5-1-2-6-10(9)13(16)14(12)18-11-7-3-4-8-17-11/h1-2,5-6,11H,3-4,7-8H2

InChI Key

HCTSKKKGJQTHDG-UHFFFAOYSA-N

SMILES

C1CCOC(C1)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CCOC(C1)ON2C(=O)C3=CC=CC=C3C2=O

Other CAS RN

6584-60-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

to a vigorously stirred solution of N-hydroxyphthalimide (10.0 g, 61.4 mmol) in CH2Cl2 (70 mL) and dioxane (80 mL) was added dihydropyran (6.16 mL, 67.6 mmol) and p-toluenesulfonic acid (200 mg). The resulting solution was stirred overnight at room temperature. The reaction was quenched by slow addition of saturated NaHCO3 (100 mL). After separation, the organic layer was washed with brine and dried over Na2SO4. Solvent removal under vacuum yielded 13.4 g (88%) of 2-(tetrahydro-2H-pyran-2-yloxy)isoindoline-1,3-dione as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.16 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

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